molecular formula C13H19BrN2O B14781602 2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14781602
M. Wt: 299.21 g/mol
InChI Key: PVKZFJJPRUVCRY-UHFFFAOYSA-N
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Description

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide is an organic compound that features a bromophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzylamine and 3-dimethylbutanoic acid.

    Condensation Reaction: The 2-bromobenzylamine is reacted with 3-dimethylbutanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[(2-chlorophenyl)methyl]-N,3-dimethylbutanamide
  • 2-amino-N-[(2-fluorophenyl)methyl]-N,3-dimethylbutanamide
  • 2-amino-N-[(2-iodophenyl)methyl]-N,3-dimethylbutanamide

Uniqueness

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s affinity for certain biological targets compared to its chloro, fluoro, or iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3

InChI Key

PVKZFJJPRUVCRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=CC=C1Br)N

Origin of Product

United States

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